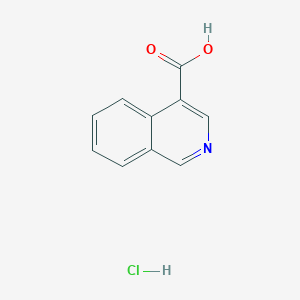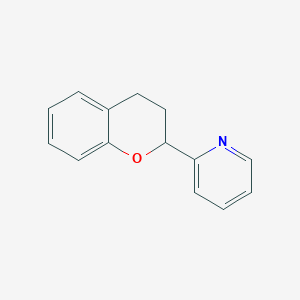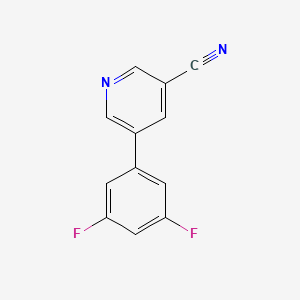![molecular formula C13H16N2O B11889926 4-Methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B11889926.png)
4-Methylspiro[indoline-3,4'-piperidin]-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylspiro[indoline-3,4’-piperidin]-2-one is a spirocyclic compound that features a unique structure combining an indoline and a piperidine ring. This compound is part of a broader class of spirocyclic indoline derivatives, which are known for their significant biological activities, including anti-tumor properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylspiro[indoline-3,4’-piperidin]-2-one typically involves the reaction of a key intermediate, such as 1’-methylspiro[indoline-3,4’-piperidine], with various reagents. For instance, the intermediate can react with benzenesulfonyl chloride under alkaline conditions to produce derivatives . The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for 4-Methylspiro[indoline-3,4’-piperidin]-2-one are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety protocols to handle the reagents and intermediates.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylspiro[indoline-3,4’-piperidin]-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while substitution could introduce various functional groups like halides or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for synthesizing more complex molecules.
Industry: It can be used in the synthesis of pharmaceuticals and other biologically active compounds.
Wirkmechanismus
The mechanism by which 4-Methylspiro[indoline-3,4’-piperidin]-2-one exerts its effects involves binding to specific molecular targets. For instance, derivatives of this compound have shown strong affinity for proteins like CDK, c-Met, and EGFR . These interactions can inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1’-Methylspiro[indoline-3,4’-piperidine]: This compound is a precursor in the synthesis of 4-Methylspiro[indoline-3,4’-piperidin]-2-one and shares a similar spirocyclic structure.
Spirocyclic Indoline Derivatives: These compounds have similar biological activities and structural features.
Uniqueness
4-Methylspiro[indoline-3,4’-piperidin]-2-one stands out due to its specific combination of an indoline and a piperidine ring, which imparts unique chemical and biological properties. Its derivatives have shown particularly high potency against certain cancer cell lines, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C13H16N2O |
|---|---|
Molekulargewicht |
216.28 g/mol |
IUPAC-Name |
4-methylspiro[1H-indole-3,4'-piperidine]-2-one |
InChI |
InChI=1S/C13H16N2O/c1-9-3-2-4-10-11(9)13(12(16)15-10)5-7-14-8-6-13/h2-4,14H,5-8H2,1H3,(H,15,16) |
InChI-Schlüssel |
UGGOOCRCZUHYCW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)NC(=O)C23CCNCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-2-methyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11889846.png)

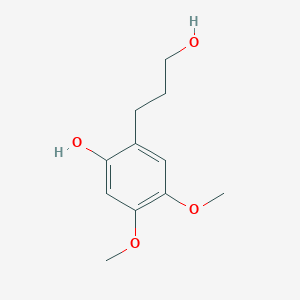
![3-(Hydroxyimino)imidazo[2,1-a]isoquinolin-2(3H)-one](/img/structure/B11889882.png)
![1,3-Dioxolo[4,5-g]quinoline-7-carbonitrile, 6-amino-](/img/structure/B11889890.png)
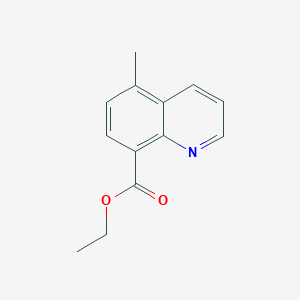
![8-Methylindeno[1,2-B]indole](/img/structure/B11889898.png)
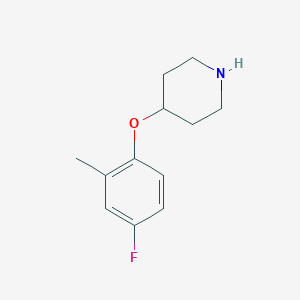
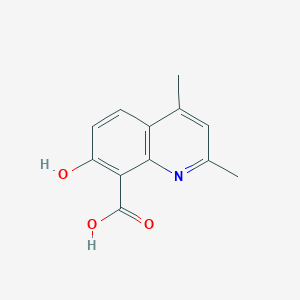
![(3'-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B11889903.png)
